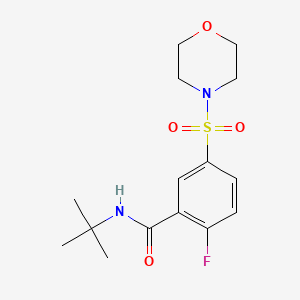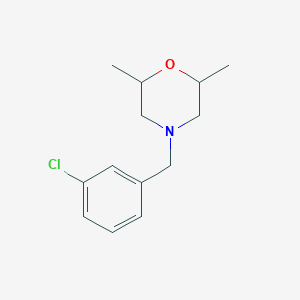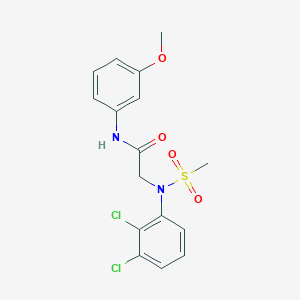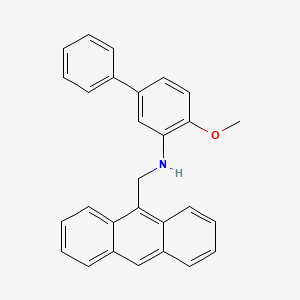![molecular formula C19H12N4O B5172969 3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5172969.png)
3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one, commonly known as PPM, is a heterocyclic compound that has gained significant attention in recent years due to its various biological activities. PPM is a synthetic molecule that has been extensively studied for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of PPM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PPM has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. PPM has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
PPM has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of viral replication, and antibacterial activity. PPM has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, PPM has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PPM is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. PPM has also been shown to have low toxicity in animal models, which is a crucial factor for the development of new drugs. However, the synthesis of PPM is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of PPM is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of PPM. One area of focus is the optimization of its chemical structure to improve its biological activities and reduce its toxicity. Another area of focus is the development of PPM-based drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, the neuroprotective effects of PPM make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, PPM has significant potential for the development of new drugs and therapies, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
PPM can be synthesized through a multistep process that involves the condensation of 2-aminobenzimidazole with 2-cyanopyridine, followed by the cyclization of the resulting intermediate with phenylhydrazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of PPM is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
PPM has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have shown that PPM can induce apoptosis in cancer cells by targeting the mitochondrial pathway. PPM has also been found to inhibit the replication of several viruses, including dengue virus and hepatitis C virus. Additionally, PPM has been shown to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.
Propriétés
IUPAC Name |
5-phenyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O/c24-18-14-12-20-19-21-15-8-4-5-9-17(15)23(19)16(14)10-11-22(18)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNADOFGKOOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5172908.png)
![(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine](/img/structure/B5172913.png)

![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)
![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)

![(4-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5172940.png)
![1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5172948.png)
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5172967.png)